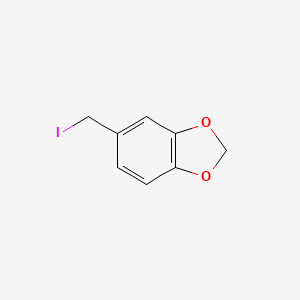

5-(Iodomethyl)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(iodomethyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXDADIIMNGABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157766-09-1 | |

| Record name | 5-(iodomethyl)-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Iodomethyl 1,3 Benzodioxole

Synthesis of the 1,3-Benzodioxole (B145889) Core for Iodomethyl Derivatives

The 1,3-benzodioxole ring system, also known as methylenedioxybenzene, is the fundamental structure upon which 5-(iodomethyl)-1,3-benzodioxole is built. The most common and industrially significant method for constructing this core involves the reaction of catechol (1,2-dihydroxybenzene) with a methylene (B1212753) dihalide, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane, in the presence of a base. This reaction is a type of Williamson ether synthesis.

The process typically involves a base-catalyzed methylenation, where a catechoxide dianion undergoes sequential nucleophilic substitution reactions with the methylenating agent. To improve reaction efficiency and facilitate the reaction under milder conditions, phase-transfer catalysis is often employed.

Table 1: Selected Methods for the Synthesis of the 1,3-Benzodioxole Core

| Starting Material | Reagent(s) | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Catechol | Dichloromethane (CH₂Cl₂) | Base, Dipolar aprotic solvent | Moderate | google.com |

| Catechol | Dichloromethane | Cetyltrimethylammonium bromide (Phase Transfer Catalyst) | Improved |

The choice of reagents and conditions can be adapted based on scale and desired purity, with vapor phase reactions over solid catalysts representing a more environmentally friendly approach.

Introduction of the Iodomethyl Functional Group at the C-5 Position

Once the 1,3-benzodioxole core is obtained, the next critical step is the functionalization at the C-5 position to install the iodomethyl group. This can be achieved through several distinct strategies.

Direct conversion of a C-5 methyl group to a C-5 iodomethyl group is a challenging transformation. Methods for direct α-iodination of aromatic ketones have been reported using reagents like copper(II) oxide and iodine, but this is not directly applicable to the benzylic position of 5-methyl-1,3-benzodioxole. thieme-connect.com Electrophilic iodination of the aromatic ring itself is more common, for instance, using iodine monochloride (ICl) to produce 5-iodo-1,3-benzodioxole. However, the direct iodination of the methyl group itself generally proceeds via radical mechanisms and is less controlled and less commonly reported than multi-step methods.

A highly effective and widely used method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This involves converting a more readily available halomethyl precursor, typically 5-(bromomethyl)-1,3-benzodioxole or 5-(chloromethyl)-1,3-benzodioxole, into the desired iodo derivative.

The synthesis of the precursor, 5-(bromomethyl)-1,3-benzodioxole, can be achieved from (6-bromobenzo[d] Current time information in Bangalore, IN.temple.edudioxol-5-yl)methanol using Appel conditions (CBr₄/PPh₃) in excellent yield. worldresearchersassociations.comresearchgate.net This precursor can then be subjected to nucleophilic substitution with an iodide salt.

Table 2: Finkelstein Reaction for Synthesis of this compound

| Starting Material | Reagent(s) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-(Bromomethyl)-1,3-benzodioxole | Sodium Iodide (NaI) | Acetone | Reflux | High | thieme-connect.com |

This two-step approach (synthesis of the bromomethyl precursor followed by halogen exchange) is often the most reliable and highest-yielding route to the target compound.

An alternative and versatile strategy begins with readily available starting materials like piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) or piperonyl alcohol (5-(hydroxymethyl)-1,3-benzodioxole). google.com This multi-step sequence involves the conversion of the oxygen-containing functional group at the C-5 position into the iodomethyl group.

The typical sequence is as follows:

Reduction: If starting from piperonal, it is first reduced to piperonyl alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to Iodide: The resulting piperonyl alcohol is then converted to this compound. This can be achieved by treating the alcohol with a combination of triphenylphosphine, imidazole, and iodine, or using hydriodic acid.

Table 3: Multi-step Synthesis from Piperonal/Piperonyl Alcohol

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Piperonal | NaBH₄, Methanol | Piperonyl alcohol | researchgate.net |

This pathway provides a reliable route from inexpensive and common starting materials.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a significant role in the synthesis of the 1,3-benzodioxole framework and its derivatives. As mentioned previously, phase-transfer catalysts can significantly improve the efficiency of the ring-forming reaction. Furthermore, solid acid catalysts like titanium-silicalite have been developed for more sustainable, vapor-phase syntheses of the benzodioxole core.

While direct catalytic methods for the introduction of the iodomethyl group are not prominently featured in the literature, catalytic systems are crucial for synthesizing advanced derivatives. For example, palladium catalysts are used extensively in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds at the C-5 or C-6 position of the benzodioxole ring, starting from a bromo- or iodo-substituted precursor. worldresearchersassociations.comresearchgate.net Similarly, copper(I) catalysts are employed in Huisgen 1,3-dipolar cycloaddition "click" reactions to attach triazole rings to the benzodioxole system via an azidomethyl intermediate, which can be derived from the corresponding bromomethyl compound. worldresearchersassociations.comresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives containing the this compound scaffold is an advanced topic of interest for applications in medicinal chemistry and materials science. While this compound itself is achiral, chirality can be introduced into the molecule by modifying a side chain or by creating a more complex, stereodefined structure that incorporates this moiety.

Stereoselective synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, a process for the stereoselective formation of (S)-α-Methyl-1,3-benzodioxole-5-ethanol has been developed, which utilizes an enzymatic reduction step to set the stereochemistry. google.com This chiral alcohol could, in principle, serve as a precursor to more complex chiral molecules containing the benzodioxole unit.

The development of stereoselective methods often relies on key transformations such as asymmetric alkylation, diastereoselective reductions, or enantioselective cyclization reactions to build chiral centers with high fidelity. acs.orgnih.gov While direct stereoselective synthesis of a simple chiral analogue of this compound is not commonly described, the principles of asymmetric synthesis are readily applicable to create complex, enantiomerically pure derivatives.

Reactivity and Reaction Mechanisms of 5 Iodomethyl 1,3 Benzodioxole

Electrophilic Aromatic Substitution on the 1,3-Benzodioxole (B145889) Ring of Iodomethyl Derivatives

The 1,3-benzodioxole ring system is electron-rich and highly activated towards electrophilic aromatic substitution (EAS). dalalinstitute.com This is due to the powerful electron-donating resonance effect of the two oxygen atoms of the dioxole ring.

When an electrophile attacks, the directing effects of the substituents on the ring determine the position of substitution.

1,3-Benzodioxole Moiety : This group is a strong activating, ortho, para-director. Since the para position (relative to the oxygens) is occupied by the fused benzene (B151609) ring, it strongly directs incoming electrophiles to the positions ortho to the oxygen atoms, which are positions 4 and 7.

Iodomethyl Group (-CH₂I) : This group is considered weakly deactivating due to the inductive effect of the iodine atom. Like other alkyl groups, it acts as an ortho, para-director.

In 5-(Iodomethyl)-1,3-benzodioxole, the powerful activating and directing effect of the dioxole moiety dominates. The iodomethyl group at position 5 deactivates the ring slightly but directs to positions 4 and 6 (ortho) and 2 (para, which is part of the dioxole ring and not available). The strong activation from the dioxole ring directs to position 6 (ortho to one oxygen) and position 4 (ortho to the other oxygen). Therefore, electrophilic attack is most likely to occur at the most activated and sterically accessible position, which is position 6. Bromination of 1,3-benzodioxole, for example, yields the 5-bromo product, demonstrating substitution at the position equivalent to position 6 in the titled compound. wku.edu

Transition Metal-Catalyzed Coupling Reactions Utilizing the Iodomethyl Group

The C(sp³)-I bond of the iodomethyl group is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While the classic Suzuki-Miyaura reaction involves the coupling of aryl or vinyl halides (C(sp²)-X) with organoboron compounds, variants that successfully couple benzylic halides (C(sp³)-X) have been developed. libretexts.orgwikipedia.org These reactions provide a powerful method for forming diarylmethane structures.

The reaction of benzylic halides, including iodides, with aryl boronic acids can be achieved using a palladium catalyst, often in the absence of a ligand, under mild conditions. researchgate.netresearchgate.net The catalytic cycle is believed to involve the oxidative addition of the benzylic iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A typical reaction would be: this compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 5-(Arylmethyl)-1,3-benzodioxole + I-B(OH)₂

Studies have shown that different benzyl (B1604629) derivatives can be selectively coupled by switching reaction conditions, highlighting the tunability of these transformations. rsc.org

Beyond the Suzuki reaction, the iodomethyl group is a versatile handle for other palladium- and copper-catalyzed transformations.

Palladium-Catalyzed Reactions:

Borylation: Benzylic halides can undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B136004) to yield benzylic boronates. researchgate.net These products are themselves versatile intermediates for subsequent Suzuki couplings.

Carbonylation: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of CO into the carbon-iodine bond, leading to the formation of 2-(1,3-benzodioxol-5-yl)acetic acid derivatives after workup. researchgate.net

Copper-Catalyzed Reactions: Copper catalysis is emerging as a cost-effective and powerful alternative to palladium for certain cross-couplings. rsc.org

Enantioconvergent Coupling: Advanced copper-catalyzed methods allow for the coupling of racemic benzylic halides with boronate esters to produce chiral products with high enantioselectivity. nih.gov This represents a sophisticated application for creating stereocenters.

Azide-Alkyne Cycloaddition: Following nucleophilic substitution of the iodide with an azide (B81097), the resulting benzylic azide can participate in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form triazole rings.

Table 3: Summary of Transition Metal-Catalyzed Reactions at the Iodomethyl Group

| Reaction Type | Metal Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Boronic Acid | Diarylmethane | researchgate.netresearchgate.net |

| Miyaura Borylation | Palladium | Bis(pinacolato)diboron | Benzylic Boronate | researchgate.net |

| Enantioconvergent Suzuki-Type | Copper | Aryl/Alkenyl Boronate | Chiral Diaryl/Allyl Methane | nih.gov |

| Carbonylative Coupling | Palladium | Carbon Monoxide | Aryl Acetic Acid Derivative | researchgate.net |

Cycloaddition Reactions and Annulation Pathways Involving this compound

While direct cycloaddition involving the carbon-iodine bond of this compound is uncommon, the compound serves as a valuable precursor for generating species that readily participate in such reactions. The primary pathway involves converting the iodomethyl group into a 1,3-dipole, which can then undergo cycloaddition with a suitable dipolarophile.

A key example of this strategy is its use in Huisgen 1,3-dipolar cycloadditions, often referred to as "click chemistry". wikipedia.orgnih.govijrpc.com This process begins with the conversion of this compound to the corresponding azide, 5-(azidomethyl)-1,3-benzodioxole, through nucleophilic substitution with an azide salt, such as sodium azide. The resulting benzyl azide is a stable 1,3-dipole.

This azide can then react with a dipolarophile, typically an alkyne or a strained alkene, to form a five-membered heterocyclic ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. worldresearchersassociations.comorganic-chemistry.org Ruthenium-catalyzed versions (RuAAC) can provide the alternative 1,5-regioisomer. organic-chemistry.org

A representative reaction scheme starting from the analogous bromo-derivative, which demonstrates this pathway, is the reaction of 5-(azidomethyl)-6-bromobenzo[d] lookchem.comgoogle.comdioxole with phenylacetylene. worldresearchersassociations.com This copper(I)-catalyzed reaction proceeds in high yield to form the corresponding 1,2,3-triazole. Given the higher reactivity of the C-I bond compared to the C-Br bond, this compound is an excellent substrate for the initial azidation step.

| Precursor | Reagents & Conditions | Dipolarophile | Product | Yield | Ref |

| 5-Bromo-6-(bromomethyl)benzo[d] lookchem.comgoogle.comdioxole | 1. NaN₃, MeOH 2. Phenylacetylene, CuI | Phenylacetylene | 1-((6-Bromobenzo[d] lookchem.comgoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% (for cycloaddition step) | worldresearchersassociations.com |

In annulation reactions, which involve the formation of a new ring onto a substrate, this compound can act as an electrophile. For instance, in Friedel-Crafts-type reactions, the iodomethyl group can alkylate an electron-rich aromatic or heteroaromatic compound, followed by a subsequent cyclization step to build a new fused ring system. Lewis acid catalysis is often employed to facilitate these cascade reactions. rsc.org

Oxidative and Reductive Transformations of this compound

The iodomethyl group of this compound can be readily transformed through both oxidation and reduction, providing access to other important benzodioxole derivatives.

Oxidative Transformations

The oxidation of the iodomethyl group provides a synthetic route to 1,3-benzodioxole-5-carboxaldehyde (piperonal) and 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), both of which are valuable compounds in the flavor, fragrance, and pharmaceutical industries. lookchem.comchembk.comnist.gov

Direct oxidation of the iodomethyl group can be challenging. A more common and efficient method involves a two-step process, analogous to procedures developed for the corresponding chloromethyl derivative. google.comgoogle.com This typically involves:

Hydrolysis or Acetoxylation: The compound is first converted to the corresponding alcohol, 1,3-benzodioxole-5-methanol (piperonyl alcohol), or its acetate (B1210297) ester. The reaction with sodium acetate to form piperonyl acetate, followed by hydrolysis, is a well-documented industrial process for the chloro-analogue. google.com Due to the higher reactivity of the C-I bond, this transformation is expected to proceed under even milder conditions.

Oxidation of the Alcohol: The resulting piperonyl alcohol is then oxidized to piperonal (B3395001). A variety of oxidizing agents can be used for this step, including mild reagents like 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) or catalytic methods employing air as the terminal oxidant in the presence of a metal catalyst (e.g., Pt). lookchem.comgoogle.com

Further oxidation of piperonal, if desired, yields piperonylic acid.

| Starting Material | Reaction Sequence | Key Reagents | Intermediate Product | Final Product | Yield | Ref |

| 5-(Chloromethyl)-1,3-benzodioxole | Two-step: Acetoxylation then Hydrolysis | 1. CH₃COONa 2. NaOH, Phase Transfer Catalyst | Piperonyl Acetate | Piperonyl Alcohol | 90-96% (over 2 steps) | google.com |

| Piperonyl Alcohol | Direct Oxidation | IBX, EtOAc | - | Piperonal | 90% | lookchem.com |

| Piperonyl Alcohol | Catalytic Oxidation | Air, Pt catalyst | - | Piperonal | High | google.com |

Reductive Transformations

Reduction of the iodomethyl group in this compound leads to the formation of 5-methyl-1,3-benzodioxole. This transformation effectively removes the iodine atom and replaces it with a hydrogen atom.

This reduction can be achieved using standard methods for dehalogenation of benzylic halides. Common approaches include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) is a highly effective method. A base is often added to neutralize the hydrogen iodide (HI) byproduct.

Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) can also be used to achieve this reduction.

These reactions proceed via the cleavage of the carbon-iodine bond, followed by the saturation of the resulting carbon center with a hydride or hydrogen radical. The benzodioxole ring is typically stable under these reductive conditions.

Applications of 5 Iodomethyl 1,3 Benzodioxole As a Synthetic Precursor

Building Block for Complex Organic Molecule Synthesis

The primary application of 5-(iodomethyl)-1,3-benzodioxole in organic synthesis is as an electrophilic building block. The labile carbon-iodine bond allows for facile reaction with a wide range of nucleophiles, enabling the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. This reactivity makes it an important intermediate for assembling more complex molecular architectures. smolecule.comcymitquimica.com

For instance, the related precursor, 5-bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole, is used in a multi-step synthesis to create new heterocyclic systems. worldresearchersassociations.comresearchgate.net The synthesis begins with the conversion of the bromomethyl group to an azidomethyl group via nucleophilic substitution with sodium azide (B81097). This is followed by a Huisgen 1,3-dipolar cycloaddition, a type of "click reaction," with an alkyne to form a stable 1,2,3-triazole ring. The resulting complex molecule, which now contains both a benzodioxole and a triazole ring, can be further modified, for example, through Suzuki-Miyaura coupling reactions, to generate a library of diverse and elaborate compounds. worldresearchersassociations.comresearchgate.net This synthetic route highlights how the reactive halomethyl group on the benzodioxole ring serves as a crucial handle for constructing sophisticated molecular frameworks.

Precursor in the Synthesis of Biologically Active Benzodioxole-Containing Compounds

The 1,3-benzodioxole (B145889) ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities. worldresearchersassociations.comchemicalbook.com Consequently, this compound is a key starting material for introducing this valuable pharmacophore into new potential therapeutic agents and other biologically active molecules. smolecule.com

The benzodioxole moiety is a core component of certain molecules designed to act as plant growth regulators. Researchers have synthesized and investigated a series of N-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives as potential auxin receptor agonists, which can promote root growth. nih.govresearchgate.net In a notable study, a compound designated K-10, which features the benzodioxole scaffold, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net

The mechanism of action involves binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), which modulates gene expression and enhances root-related signaling pathways. nih.gov Molecular docking analyses have suggested that derivatives like K-10 can achieve a stronger binding affinity with the TIR1 receptor than some natural auxins. nih.govresearchgate.net The use of this compound provides a direct route to incorporate the essential benzodioxole group into such structures, paving the way for the development of novel and effective root growth promoters. nih.gov

Table 1: Research Findings on Benzodioxole Derivative K-10 as a Plant Growth Regulator

| Parameter | Finding | Source |

|---|---|---|

| Compound | K-10 (N-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl) derivative) | nih.govresearchgate.net |

| Target | Auxin Receptor TIR1 | nih.govresearchgate.net |

| Observed Effect | Significant promotion of root growth in Arabidopsis thaliana and Oryza sativa. | nih.govresearchgate.net |

| Mechanism | Acts as an auxin receptor agonist, enhancing auxin signaling responses. | nih.govresearchgate.net |

| Comparative Activity | Exhibited root growth-promoting activity far exceeding that of 1-naphthylacetic acid (NAA). | nih.govresearchgate.net |

The benzodioxole framework is integral to many compounds investigated for their cytotoxic and antimicrobial properties.

Anticancer Research: The 1,3-benzodioxole moiety has been identified in compounds with potent antimitotic and antitumor activities. researchgate.net Derivatives have shown cytotoxicity against various human tumor cell lines. worldresearchersassociations.comresearchgate.net For example, research into 5-bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole demonstrated its potential as an anticancer agent, with studies showing significant activity against A549 lung carcinoma and MCF7 breast adenocarcinoma cells. The introduction of the halogenated methyl group on the benzodioxole ring is a key feature in these scaffolds. Furthermore, the quaternization of amines with 5-(bromomethyl)-1,3-benzodioxole has been used to synthesize novel ionic liquids that have been investigated as potential inhibitors of tubulin proteins, a key target in cancer therapy. niscair.res.in

Table 2: In Vitro Cytotoxicity of a Brominated Benzodioxole Derivative

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-Bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole | A549 (Lung Carcinoma) | 12.5 |

| 5-Bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole | MCF7 (Breast Adenocarcinoma) | 15.0 |

Data sourced from BenchChem, based on cited research findings.

Antimicrobial Research: Derivatives of this compound have also been explored for their antimicrobial effects. In one study, the benzodioxole scaffold was incorporated into a pyrimidinone structure to create 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. This compound was tested against a panel of bacteria and fungi and showed notable activity. researchgate.net It was particularly active against the Gram-positive bacterium Staphylococcus aureus and also inhibited the growth of other bacteria and fungi. researchgate.net Such research underscores the utility of the 5-(halomethyl)-1,3-benzodioxole precursor in developing new antimicrobial agents. researchgate.net

Table 3: Antimicrobial Activity (MIC) of a Benzodioxole-Pyrimidinone Derivative

| Microorganism | Type | MIC (µmol/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 0.0619 |

| Bacillus subtilis | Gram-positive Bacteria | 0.1859 |

| Bacillus cereus | Gram-positive Bacteria | 0.1859 |

| Candida albicans | Fungus | 0.1859 |

| Aspergillus niger | Fungus | 0.1859 |

Data from a study on the synthesis and antimicrobial activity of the specified compound. researchgate.net

Formation of Novel Heterocyclic Systems from this compound

The reactivity of the iodomethyl group is a powerful tool for constructing novel heterocyclic rings. As previously mentioned, its corresponding bromo-analog is a key starting material for synthesizing 1,2,3-triazole systems. worldresearchersassociations.comresearchgate.net The synthesis involves converting the bromomethyl group to an azide, which then undergoes a highly efficient and regioselective click reaction with various alkynes. This strategy allows for the fusion of the benzodioxole core with a triazole ring, a heterocycle known for its broad utility in medicinal chemistry and materials science. The ability to readily form such complex heterocyclic structures demonstrates the value of this compound as a versatile synthetic platform. worldresearchersassociations.com

Utilization in Quaternization Reactions for Ionic Liquid Synthesis

A significant application of this compound and its bromo-analog is in the synthesis of ionic liquids (ILs). niscair.res.in Ionic liquids are salts that are liquid at low temperatures, and they have gained attention for their potential use as novel drug delivery systems or as active pharmaceutical ingredients themselves. niscair.res.in The synthesis is typically achieved through a quaternization reaction, where the iodomethyl group acts as an electrophile that alkylates a tertiary amine, such as triethylamine, or a nitrogen atom within a more complex molecule like the alkaloid noscapine. researchgate.netniscair.res.in This reaction forms a quaternary ammonium (B1175870) salt, with the benzodioxole moiety appended to the cationic portion of the IL. In one study, molecular docking simulations of such ILs as potential anticancer agents found that the iodide salt exhibited the best binding potential to the target protein, tubulin. niscair.res.in

Table 4: Examples of Quaternization Reactions for Ionic Liquid Synthesis

| Electrophile Precursor | Amine | Resulting Cation |

|---|---|---|

| 5-(Bromomethyl)-1,3-benzodioxole | Triethylamine | N-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-ylmethyl)-N,N-diethylethanaminium |

| 5-(Bromomethyl)-1,3-benzodioxole | Noscapine | Quaternized Noscapine Cation |

Based on synthetic routes described in research literature. researchgate.netniscair.res.in

Role in Cascade and Multicomponent Reaction Sequences

The development of cascade and multicomponent reactions (MCRs) is a major goal in modern organic synthesis, as these processes allow for the construction of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. whiterose.ac.ukmdpi.commdpi.com The high reactivity of this compound makes it an ideal candidate for incorporation into such elegant reaction sequences.

An iron-catalyzed cascade reaction involving a related benzodioxole derivative has been reported to form complex isochroman (B46142) systems. molaid.com While not starting directly from this compound, this demonstrates the compatibility of the benzodioxole core within cascade processes. MCRs often rely on the sequential reaction of three or more starting materials. mdpi.comd-nb.infonih.gov A reactive electrophile like this compound could serve as a key component in a one-pot synthesis, reacting with other precursors to rapidly assemble diverse molecular scaffolds containing the benzodioxole unit. This approach is highly valuable for generating libraries of novel compounds for biological screening. mdpi.com

Computational and Theoretical Investigations of 5 Iodomethyl 1,3 Benzodioxole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules. nih.govresearchgate.net For the 1,3-benzodioxole (B145889) scaffold, these studies have elucidated key aspects of its reactivity. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

For derivatives of 1,3-benzodioxole, the HOMO is typically localized over the electron-rich benzodioxole ring system, while the LUMO distribution can vary depending on the substituents. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In a study on methylenedioxyphenyl-based amide derivatives, a small energy gap was indicative of high interactivity, suggesting that the methylenedioxyphenyl ring and amide group could easily interact with active sites of proteins. nih.gov It is reasonable to infer that the introduction of an iodomethyl group at the 5-position of the 1,3-benzodioxole ring would influence the electronic distribution and the energies of the FMOs. The electron-withdrawing nature of the iodine atom would likely lower the energy of both the HOMO and LUMO, and could potentially narrow the energy gap, thereby increasing the molecule's reactivity.

Table 1: Inferred Frontier Molecular Orbital Properties of 5-(Iodomethyl)-1,3-benzodioxole

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Lowered relative to unsubstituted 1,3-benzodioxole | Influence of the electron-withdrawing iodomethyl group. |

| LUMO Energy | Lowered relative to unsubstituted 1,3-benzodioxole | Influence of the electron-withdrawing iodomethyl group. |

| HOMO-LUMO Gap | Potentially smaller | A smaller energy gap suggests higher reactivity. nih.gov |

This table is based on inferred data from related compounds and general chemical principles.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting reactive sites. For 1,3-benzodioxole derivatives, the oxygen atoms of the dioxole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring are areas of positive potential.

In this compound, the iodine atom is a good leaving group, making the methylene carbon an electrophilic site, susceptible to nucleophilic attack. This reactivity is fundamental to its use in the synthesis of various derivatives. niscair.res.insigmaaldrich.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net While no specific docking studies on this compound were found, numerous studies have been conducted on other 1,3-benzodioxole derivatives, highlighting their potential as ligands for various biological targets. nih.govnih.govresearchgate.netresearchgate.net

For instance, derivatives of 1,3-benzodioxole have been investigated as inhibitors of enzymes like myeloperoxidase and as agonists for plant auxin receptors. nih.govnih.govresearchgate.net These studies demonstrate that the 1,3-benzodioxole moiety can fit into the binding pockets of proteins, with the specific interactions being dictated by the nature and position of the substituents. It is plausible that this compound could serve as a reactive precursor for the synthesis of ligands that bind to specific biological targets, with the iodomethyl group being replaced by a larger functional group designed to interact with the active site of a protein.

Computer-Aided Design and Virtual Screening for Analog Discovery

Computer-aided drug design (CADD) and virtual screening are powerful tools for the discovery of new bioactive molecules. nih.govresearchgate.net These approaches have been successfully applied to the 1,3-benzodioxole scaffold to design novel compounds with desired biological activities. nih.govresearchgate.net For example, virtual screening has been used to identify 1,3-benzodioxole derivatives as potential plant growth regulators. nih.govresearchgate.net

Starting with this compound, virtual libraries of derivatives could be generated by computationally replacing the iodine atom with a diverse range of chemical functionalities. These virtual compounds could then be screened against various biological targets to identify promising candidates for synthesis and further testing.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Intermediates

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a molecule and its behavior over time. The 1,3-benzodioxole ring system is largely planar, but the substituents can have multiple conformations. For the this compound molecule, rotation around the C-C bond connecting the iodomethyl group to the benzodioxole ring would be the primary source of conformational flexibility.

MD simulations could be employed to study the interactions of this compound with solvents or biological macromolecules, providing a dynamic picture of its behavior and potential reaction pathways. While no specific MD studies on this compound were found, such investigations on related molecules have provided valuable information on their stability and interactions. researchgate.net

Structure Activity Relationship Sar Studies of 5 Iodomethyl 1,3 Benzodioxole Derivatives

Influence of Substituents on Reactivity and Synthetic Outcomes

The reactivity of the 1,3-benzodioxole (B145889) ring system and its substituents is pivotal for the synthesis of diverse derivatives. The iodomethyl group at the 5-position is an excellent leaving group, making the compound a potent electrophile for nucleophilic substitution reactions. This high reactivity is comparable to its bromo- and chloromethyl counterparts, which are frequently used to introduce the benzodioxole moiety into larger molecular frameworks. nih.gov

The electronic nature of other substituents on the benzodioxole ring can significantly modulate the reactivity of the entire system. Studies on benzophenone/benzodioxole-based photoinitiator systems have shown that electron-donating groups at the 5-position, such as a methoxy (B1213986) group, increase the reactivity of the molecule. nih.govresearchgate.net Conversely, electron-withdrawing substituents at the same position decrease reactivity. nih.gov This principle suggests that in a 5-(iodomethyl)-1,3-benzodioxole scaffold, additional electron-donating substituents on the aromatic ring would likely enhance the nucleophilic character of the ring itself, while the iodomethyl group's reactivity in substitution reactions would remain high.

The synthetic utility of the reactive halomethyl group is demonstrated in the preparation of various heterocyclic compounds. For instance, 5-(azidomethyl)-6-bromo-1,3-benzodioxole, synthesized from the corresponding bromomethyl derivative, serves as a key intermediate. dntb.gov.ua This azide (B81097) can then undergo cycloaddition reactions, and the bromo substituent can be modified via cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. dntb.gov.ua This highlights a general strategy where the halomethyl group is used to build a core structure, and other positions on the ring are functionalized to create a library of derivatives for SAR studies.

Table 1: Influence of 5-Position Substituents on the Reactivity of the Benzodioxole System

| Substituent at 5-Position | Electronic Effect | Influence on Reactivity | Reference |

| -OCH₃ | Electron-Donating | Increases reactivity in photoinitiation systems | nih.govresearchgate.net |

| -CHO | Electron-Withdrawing | Decreases reactivity in photoinitiation systems | nih.gov |

| -CH₂I | Good Leaving Group | High reactivity in nucleophilic substitutions | nih.gov |

This table illustrates general reactivity principles for the 1,3-benzodioxole scaffold based on available literature.

SAR Analysis in the Context of Biological Target Engagement

The 1,3-benzodioxole moiety is a recognized pharmacophore, and its derivatives have been evaluated against numerous biological targets, including enzymes and receptors involved in cancer, inflammation, and agriculture.

Anticancer Activity: The 1,3-benzodioxole ring is a structural component of several anticancer agents, with some derivatives acting as tubulin polymerization inhibitors. nih.gov A study on 4,7-dimethoxy-1,3-benzodioxole derivatives revealed that the nature of the alkyl group at the 5-position is crucial for anti-proliferative activity against human colon cancer cells. nih.gov The derivative with a 2-propenyl substituent, known as apiole, demonstrated the most potent inhibitory effect, inducing cell cycle arrest and apoptosis. nih.gov In another study, bis-benzo[d] nih.govd-nb.infodioxol-5-yl thiourea (B124793) derivatives were synthesized and showed that the incorporation of the methylenedioxy moiety can enhance biological activity. researchgate.net

Enzyme Inhibition: Derivatives of 1,3-benzodioxole have been investigated as inhibitors of various enzymes. A series of benzodioxole derivatives were designed as cyclooxygenase (COX) inhibitors. nih.gov SAR studies showed that compounds with a benzodioxole aryl acetic acid group were generally more potent than those with a benzodioxole aryl acetate (B1210297) group. d-nb.info Specifically, ortho-halogenated compounds on a secondary phenyl ring exhibited greater activity than their meta-halogenated counterparts, suggesting that the non-coplanarity between the aromatic rings is beneficial for COX inhibition. nih.gov

In the context of diabetes research, these same classes of compounds were evaluated for their inhibitory effects on α-amylase and lipase. The results again highlighted that the benzodioxole aryl acetic acid derivatives were more potent α-amylase inhibitors than the corresponding acetate derivatives. d-nb.info

Table 2: α-Amylase Inhibitory Activity of Benzodioxole Aryl Acetate and Acetic Acid Derivatives

| Compound | R1 | R2 | R3 | Moiety | IC₅₀ (µg/ml) for α-amylase | Reference |

| 3a | Cl | H | H | Aryl Acetate | 2.52 ± 1.1 | d-nb.info |

| 3c | I | H | H | Aryl Acetate | 39.85 ± 1.3 | d-nb.info |

| 3e | Br | H | H | Aryl Acetate | 2.57 ± 0.90 | d-nb.info |

| 4b | H | Cl | H | Aryl Acetic Acid | 1.25 ± 1.01 | d-nb.info |

| 4d | I | H | H | Aryl Acetic Acid | 7.95 ± 1.15 | d-nb.info |

| 4f | Br | H | H | Aryl Acetic Acid | 1.11 ± 1.07 | d-nb.info |

Data sourced from a study on benzodioxole derivatives as enzyme inhibitors. d-nb.info R1, R2, and R3 refer to substituent positions on a secondary phenyl ring attached to the core structure.

Agonists for Plant Receptors: In agricultural science, N-(benzo[d] nih.govd-nb.infodioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were designed as auxin receptor agonists to promote root growth. researchgate.netnih.gov The SAR analysis of 22 compounds in this series revealed that the type and position of substituents on the benzyl (B1604629) ring significantly influenced their biological activity. For instance, the compound designated K-10, which has a bromine substituent at the 3-position of the benzyl ring, showed outstanding root growth-promoting effects, far exceeding that of the lead compound and the natural auxin NAA. researchgate.net This demonstrates the fine-tuning of biological activity achievable through systematic structural modifications.

Table 3: Root Growth-Promoting Effect of N-(benzo[d] nih.govd-nb.infodioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives

| Compound | Substituent (R) on Benzyl Ring | Primary Root Promotive Rate (%) in Arabidopsis | Reference |

| K-1 | 2-CF₃ | 16.2 | researchgate.net |

| K-2 | 3-CF₃ | 21.3 | researchgate.net |

| K-4 | 2-F | 15.5 | researchgate.net |

| K-6 | 4-F | 22.4 | researchgate.net |

| K-7 | 2-Cl | 12.3 | researchgate.net |

| K-8 | 3-Cl | 26.8 | researchgate.net |

| K-10 | 3-Br | 37.1 | researchgate.net |

| K-12 | 2-I | 10.2 | researchgate.net |

| K-13 | 3-I | 20.1 | researchgate.net |

Data adapted from a study on auxin receptor agonists. researchgate.net The table shows the effect of different substituents on the benzyl portion of the molecule.

Rational Design Principles Derived from Structural Modifications

The 1,3-benzodioxole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. ineosopen.org Rational design principles often leverage this scaffold as a starting point for creating new drugs.

One key principle is the use of the benzodioxole ring as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. In the design of muscarinic receptor ligands, the 1,3-benzodioxole ring was successfully identified as a bioisostere for a lactone ring, yielding a ligand with moderate binding affinity. nih.gov

Rational drug design is also heavily reliant on computational methods. For instance, in the development of tubulin inhibitors, structure-based design and fragment-based screening have become powerful tools. nih.govmdpi.com Although not starting from this compound, these approaches demonstrate how a deep understanding of the target's binding site can guide the modification of a scaffold to enhance potency and selectivity. The development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications also utilized the 1,3-benzodioxole-pyrimidine scaffold, with molecular docking studies suggesting how these molecules fit into the enzyme's active site. researchgate.net

The journey from a lead compound to a drug candidate often involves iterative cycles of design, synthesis, and biological testing. The development of novel HIV-1 reverse transcriptase inhibitors based on a pyrimidinone derivative containing a 1,3-benzodioxole moiety is a case in point. nih.gov SAR analysis guided the modification of the lead structure, ultimately leading to compounds with potent activity against resistant viral strains. nih.gov These examples underscore a fundamental principle in drug discovery: even small structural changes to a privileged scaffold like 1,3-benzodioxole can lead to significant changes in biological activity, and a systematic exploration of these changes is essential for developing effective and selective therapeutic agents.

Advanced Characterization Methodologies for 5 Iodomethyl 1,3 Benzodioxole

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in 5-(Iodomethyl)-1,3-benzodioxole.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, and the benzylic protons of the iodomethyl group. Based on data from analogous compounds like 5-(bromomethyl)-1,3-benzodioxole, the following approximate chemical shifts (δ) in parts per million (ppm) can be anticipated when using a solvent like deuterochloroform (CDCl₃):

Aromatic Protons (Ar-H): Three signals in the range of δ 6.7-6.9 ppm. These protons on the benzene (B151609) ring would appear as a set of multiplets or distinct singlets and doublets, reflecting their coupling with each other.

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet around δ 5.9-6.0 ppm. The equivalence of these two protons results in a single peak.

Benzylic Protons (-CH₂-I): A singlet expected to appear around δ 4.3-4.5 ppm. The electronegativity of the iodine atom deshields these protons, shifting their signal downfield. The shift would likely be slightly different from the bromo-analog due to the differing electronic effects of iodine versus bromine.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, the following signals are expected:

Aromatic Carbons (Ar-C): Signals in the region of δ 108-148 ppm. The exact shifts would depend on the substitution pattern and electronic environment.

Methylenedioxy Carbon (-O-C H₂-O-): A distinct peak around δ 101-102 ppm.

Benzylic Carbon (-CH₂-I): A signal in the upfield region, typically around δ 5-10 ppm. The attachment to the heavy iodine atom significantly influences this chemical shift.

Table 1: Predicted NMR Data for this compound (based on bromo-analog)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 6.7-6.9 (m) | - |

| -O-CH₂-O- | 5.9-6.0 (s) | 101-102 |

| -CH₂-I | 4.3-4.5 (s) | 5-10 |

| Ar-C | - | 108-148 |

s = singlet, m = multiplet. Data is predictive and based on analogous compounds.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition.

Standard MS: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the iodine atom to give a stable benzylic carbocation, which is a prominent peak in the spectrum of similar benzyl (B1604629) halides.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this compound (C₈H₇IO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its composition with high confidence. For instance, the HRMS data for a related bromo-derivative, 5-bromo-6-(bromomethyl)benzo[d] scienceopen.comdoi.orgdioxole, has been reported with high accuracy, confirming its elemental composition. worldresearchersassociations.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups, appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of peaks in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: Strong, characteristic bands for the ether linkages of the benzodioxole ring, typically in the 1000-1300 cm⁻¹ region. worldresearchersassociations.com

C-I Stretching: A weaker band expected in the lower frequency region, typically around 500-600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O-C (ether) | Stretching | 1000-1300 |

| C-I | Stretching | 500-600 |

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography: This is a standard preparative technique used to isolate the desired compound from byproducts and unreacted starting materials. For compounds like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297). worldresearchersassociations.com By gradually increasing the polarity of the eluent, compounds with different polarities can be separated.

Thin-Layer Chromatography (TLC): TLC is a quick and effective analytical technique used to monitor the progress of a reaction and to determine the purity of the fractions collected from column chromatography. A small spot of the sample is applied to a silica gel plate, which is then developed in a solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for purity assessment. It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. A detector, such as a UV-Vis detector, is used to monitor the eluting compounds. The purity of the sample can be determined by the relative area of the peak corresponding to this compound.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Purification |

| Thin-Layer Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Purity Assessment, Reaction Monitoring |

| Gas Chromatography (GC) | Various | Inert Gas (e.g., He, N₂) | Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | C18 or Silica | Acetonitrile/Water or Hexane/Isopropanol | Purity Assessment |

Q & A

Q. Key Variables to Monitor :

- Solvent polarity (affects reaction kinetics).

- Temperature (higher temps may accelerate side reactions).

- Moisture control (to prevent hydrolysis of intermediates).

How can spectroscopic and crystallographic methods be applied to characterize this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The iodomethyl group (-CH₂I) appears as a singlet or multiplet at δ 3.8–4.2 ppm, depending on coupling with adjacent protons. The benzodioxole ring protons resonate as two doublets (δ 6.5–7.0 ppm) due to coupling between H-4 and H-6 .

- ¹³C NMR : The iodomethyl carbon appears at δ 20–25 ppm, while the benzodioxole oxygenated carbons (C-1 and C-3) resonate at δ 100–110 ppm .

X-ray Crystallography :

Single-crystal X-ray diffraction confirms the planar benzodioxole ring and the tetrahedral geometry of the iodomethyl group. For example, analogous iodinated benzodioxoles exhibit C-I bond lengths of ~2.10 Å and bond angles of 109.5° around the methyl carbon .

Mass Spectrometry :

High-resolution MS (HRMS) shows a molecular ion peak at m/z corresponding to C₈H₇IO₂ (e.g., [M]+ = 262.9432) and fragment ions resulting from C-I bond cleavage .

What are the stability considerations for this compound under varying storage and reaction conditions?

Q. Basic Research Focus

- Light Sensitivity : The C-I bond is photolabile; store in amber vials at –20°C under inert gas (N₂/Ar) to prevent radical decomposition .

- Thermal Stability : Decomposition occurs above 150°C, releasing iodine vapors. Differential Scanning Calorimetry (DSC) can identify exothermic degradation peaks .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous or protic solvents (e.g., MeOH/H₂O), forming 5-(hydroxymethyl)-1,3-benzodioxole. Monitor via TLC or HPLC .

How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The iodomethyl group acts as an electrophilic site in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12 h) yields biaryl derivatives. The iodine’s leaving-group ability (compared to Br/Cl) enhances reaction rates due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol) .

Q. Methodological Tip :

- Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in coupling reactions .

What computational approaches are suitable for studying the electronic effects of the iodomethyl group in this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO). The iodine atom’s polarizable electron cloud lowers LUMO energy, enhancing electrophilicity .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the iodomethyl group and the benzodioxole ring. For example, σ(C-I) → σ*(C-O) interactions stabilize the molecule .

Q. Software Tools :

- Gaussian 16 (geometry optimization).

- Multiwfn (NBO analysis).

How can researchers resolve contradictions in reported bioactivity data for iodinated benzodioxole derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

Purity Variability : Impurities from incomplete purification (e.g., residual NaI) can skew assay results. Validate purity via HPLC (>95%) before testing .

Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (HeLa vs. MCF-7) affect compound solubility and bioavailability. Standardize protocols using CLSI guidelines .

Structural Analogues : Compare activity of this compound with chloro/bromo analogues to isolate electronic vs. steric effects .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of iodine vapors during heating .

- Spill Management : Neutralize spills with activated charcoal or sodium thiosulfate to reduce iodine release .

- Waste Disposal : Collect halogenated waste in designated containers for incineration .

How can regioselective functionalization of this compound be achieved for drug discovery applications?

Q. Advanced Research Focus

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the benzodioxole ring ortho to the iodomethyl group, enabling introduction of substituents (e.g., nitro, amino) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives introduces triazole moieties at the iodomethyl site .

Q. Example Protocol :

React this compound (1 equiv.) with NaN₃ (2 equiv.) in DMF (60°C, 6 h) to form the azide intermediate.

Perform CuAAC with phenylacetylene (1.2 equiv.), CuSO₄ (10 mol%), and sodium ascorbate in THF/H₂O (rt, 12 h) .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Q. Advanced Research Focus

- Matrix Interference : Co-eluting biomolecules in plasma or tissue homogenates obscure detection. Use Solid-Phase Extraction (SPE) with C18 cartridges for cleanup .

- Detection Limits : Iodine’s high atomic mass enhances sensitivity in ICP-MS but complicates LC-MS due to in-source fragmentation. Optimize ESI parameters (e.g., capillary voltage = 3.5 kV) .

Q. Validated Method :

- HPLC-UV : C18 column, mobile phase = MeCN/H₂O (70:30), λ = 254 nm. Retention time = 8.2 min .

How do steric and electronic effects of the iodomethyl group influence supramolecular interactions in crystal engineering?

Q. Advanced Research Focus

- Halogen Bonding : The iodine atom acts as a halogen bond donor, forming interactions with electron-rich groups (e.g., carbonyl O). In crystal structures, these bonds (distance ~3.0 Å) stabilize layered or helical packing motifs .

- Steric Hindrance : The bulky iodomethyl group disrupts π-π stacking of the benzodioxole ring, favoring T-shaped or edge-to-face arrangements .

Case Study :

In 5-iodo-3-phenyl-2,1-benzoxazole, halogen bonding between I and adjacent O atoms results in a 2D network with P2₁/c symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.